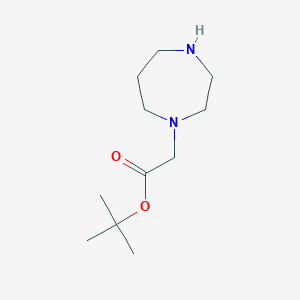

Tert-butyl 2-(1,4-diazepan-1-yl)acetate

Beschreibung

The compound Tert-butyl 2-(1,4-diazepan-1-yl)acetate features a 1,4-diazepane (a seven-membered ring containing two nitrogen atoms) linked to an acetate ester with a tert-butyl protecting group. Such compounds are often intermediates in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties like solubility or metabolic stability.

Eigenschaften

Molekularformel |

C11H22N2O2 |

|---|---|

Molekulargewicht |

214.30 g/mol |

IUPAC-Name |

tert-butyl 2-(1,4-diazepan-1-yl)acetate |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9-13-7-4-5-12-6-8-13/h12H,4-9H2,1-3H3 |

InChI-Schlüssel |

ARHPLXFLEHEGAO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CN1CCCNCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1,4-diazepan-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like acetonitrile under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for tert-butyl 2-(1,4-diazepan-1-yl)acetate are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 2-(1,4-diazepan-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted diazepanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 2-(1,4-diazepan-1-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of diazepane derivatives with biological targets. It can be used in the development of enzyme inhibitors and receptor modulators .

Medicine: Its diazepane ring structure is of interest for the design of drugs targeting central nervous system disorders .

Industry: In the industrial sector, tert-butyl 2-(1,4-diazepan-1-yl)acetate is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties .

Wirkmechanismus

The mechanism of action of tert-butyl 2-(1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is an analysis of the provided materials:

a. Ethyl 2-phenylacetoacetate ()

- Structure : A β-keto ester with a phenyl group (C₁₂H₁₄O₃), distinct from the diazepane-containing target compound.

b. SHELX Software ()

Critical Limitations of the Evidence

- No Data on Target Compound: The evidence lacks chemical, physical, or pharmacological data for Tert-butyl 2-(1,4-diazepan-1-yl)acetate.

- Missing Analogues: No diazepane derivatives, ester-protected amines, or pharmacologically relevant analogs are discussed.

Recommendations for Further Research

To address the query effectively, consult:

- Patent Databases : For synthetic routes and applications of diazepane-based esters.

- Journal Articles : Search for "1,4-diazepane acetates" or "tert-butyl-protected amines" in platforms like SciFinder or Reaxys.

- Physicochemical Data : Use tools like PubChem or ChemSpider for solubility, logP, and stability comparisons.

Hypothetical Comparison Framework

If data were available, a meaningful comparison might include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.